molecular formula C18H23N3O3 B4328880 N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B4328880
M. Wt: 329.4 g/mol
InChI Key: GSPGEKYDISUJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as CXCR7 antagonist, is a chemical compound that has been widely studied in scientific research. It is a potent and selective antagonist of CXCR7, a chemokine receptor that plays a crucial role in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves the inhibition of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide signaling. N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a chemokine receptor that binds to CXCL12, a chemokine that plays a crucial role in various physiological and pathological processes. The binding of CXCL12 to N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide activates several signaling pathways that promote cell proliferation, survival, migration, and invasion. N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide blocks the binding of CXCL12 to N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, thereby inhibiting N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide signaling and its downstream effects.
Biochemical and Physiological Effects:
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation, migration, and invasion in various cancer cell lines. It also inhibits angiogenesis and inflammation in vitro and in vivo. In addition, N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models of ischemic heart disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its high potency and selectivity for N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide. This allows for precise targeting of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide signaling and its downstream effects. However, one of the limitations of using N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and inflammatory diseases. Another direction is to develop more potent and selective N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide antagonists that can overcome the limitations of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, such as its low solubility. Finally, further studies are needed to elucidate the precise mechanisms of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide signaling and its role in various physiological and pathological processes.

Scientific Research Applications

N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied in scientific research. It has been found to be a potent and selective antagonist of N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, which is involved in various physiological and pathological processes such as angiogenesis, inflammation, and cancer progression. Therefore, N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been investigated as a potential therapeutic agent for various diseases, including cancer, cardiovascular diseases, and inflammatory diseases.

properties

IUPAC Name

N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-15-11-7-8-13(12-15)16-20-18(24-21-16)17(22)19-14-9-5-3-2-4-6-10-14/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPGEKYDISUJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
N-cyclooctyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

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